

# FRAX1036: A Comparative Guide to a Group I PAK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FRAX1036 |           |
| Cat. No.:            | B607550  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the on-target effects of **FRAX1036**, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). Its performance is compared with other notable PAK inhibitors, supported by experimental data to inform research and development decisions.

## On-Target Effects of FRAX1036

**FRAX1036** is a small molecule inhibitor that selectively targets Group I PAKs, which include PAK1, PAK2, and PAK3. These kinases are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and motility. The on-target effects of **FRAX1036** have been validated in multiple studies, demonstrating its ability to modulate these pathways effectively.

Biochemical assays have determined the inhibitory constants (Ki) of **FRAX1036** to be 23.3 nM for PAK1 and 72.4 nM for PAK2, highlighting its potent activity against these isoforms.[1][2] In cellular models, **FRAX1036** has been shown to inhibit the phosphorylation of downstream PAK1 substrates, such as MEK1 and CRAF, at concentrations between 2.5 to 5 μM in PAK1-amplified breast cancer cells.[1][2] This inhibition of downstream signaling leads to apoptosis in these cancer cells.[1][2] Furthermore, treatment of ovarian cancer cells with **FRAX1036** resulted in the upregulation of tumor suppressors p53 and p21, and downregulation of the cell cycle protein Cyclin B1.[1]



## **Comparative Analysis of PAK Inhibitors**

To provide a clearer perspective on its utility, **FRAX1036** is compared here with two other significant PAK inhibitors: G-5555, a more recent derivative of the same chemical scaffold, and NVS-PAK1-1, a selective allosteric inhibitor of PAK1.

| Feature                    | FRAX1036                                                                                      | G-5555                                                                                  | NVS-PAK1-1                                                  |
|----------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Target(s)                  | Group I PAKs (PAK1,<br>PAK2)                                                                  | Primarily PAK1                                                                          | Selective for PAK1                                          |
| Mechanism                  | ATP-competitive                                                                               | ATP-competitive                                                                         | Allosteric                                                  |
| Potency (Ki)               | PAK1: 23.3 nM, PAK2:<br>72.4 nM[1][2]                                                         | More potent than FRAX1036[3][4]                                                         | PAK1: 21 nM, PAK2:<br>1.3 μM[5]                             |
| Cellular Potency<br>(IC50) | 162 nM (MS02 cells),<br>1.6 μM (HEI-193 cells)<br>[3]                                         | Data not available                                                                      | 4.7 μM (MS02 cells),<br>6.2 μM (HEI-193 cells)<br>[3]       |
| Key Features               | Pan-Group I inhibitor                                                                         | Improved oral bioavailability and reduced off-target effects compared to FRAX1036[6][7] | High selectivity for PAK1 over PAK2[3][5]                   |
| Cellular Effect            | Cytotoxic[3]                                                                                  | Not specified                                                                           | Largely cytostatic[3]                                       |
| In Vivo Efficacy           | Transient reduction in PAK1/2 phosphorylation, insignificant efficacy in some models[3][8][9] | Dose-dependent pathway modulation[4]                                                    | Minimal effect in a neurofibromatosis type 2 model[3][8][9] |

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. optibrium.com [optibrium.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [FRAX1036: A Comparative Guide to a Group I PAK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607550#studies-confirming-the-on-target-effects-of-frax1036]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com